3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a derivative of the 1,3-dimethyl series . It belongs to a novel class of potent MAO-B inhibitors . Fluorinated arylpiperazinylalkyl derivatives of this compound have significant implications for the development of lead compounds for antidepressant and/or anxiolytic applications .
Synthesis Analysis
A synthetic strategy to obtain 3-propargyl-substituted tetrahydropyrimido[2,1-f]purinedione derivatives was developed . The new compounds were evaluated for their interaction with all four adenosine receptor subtypes and for their ability to inhibit monoamine oxidases (MAO) .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
The compound has been evaluated in radioligand binding studies at adenosine receptor (AR) subtypes and for their ability to inhibit monoamine oxidases (MAO) . It has also been tested for its serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . The IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases :
- Research has shown that derivatives of tetrahydropyrazino[2,1-f]purinediones, which share a structural similarity with the compound , have been designed as tricyclic xanthine derivatives. These compounds were evaluated for their potential as dual-target-directed A1/A2A adenosine receptor antagonists and for inhibiting monoamine oxidases (MAO), indicating their potential use in treating neurodegenerative diseases (Brunschweiger et al., 2014).
- Another study developed N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands. These compounds combined A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B), showing potential for symptomatic relief and disease-modifying effects in neurodegenerative diseases (Załuski et al., 2019).
Synthesis and Structural Analysis :
- A study on the synthesis of new thiadiazepino- and thiadiazepino[3,2-f]-purine ring systems, which are structurally related to the compound , has provided insights into their chemical properties and synthesis methods (Hesek & Rybár, 1994).
Multiple Target Drugs and Their Biological Evaluation :
- Research has been conducted on 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones, evaluating their interaction with adenosine receptor subtypes and their ability to inhibit monoamine oxidases. This indicates their potential in the treatment of neurodegenerative diseases (Koch et al., 2013).
Anti-inflammatory Activity :
- A study on substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, a close analogue to the compound , showed anti-inflammatory activity in the adjuvant-induced arthritis rat model (Kaminski et al., 1989).
Mechanism of Action
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-12-27(17-9-4-3-5-10-17)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-6-7-11-18(16)24/h3-11,15H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUIHVWWPHBSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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